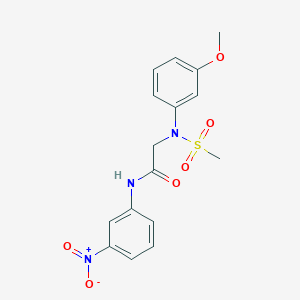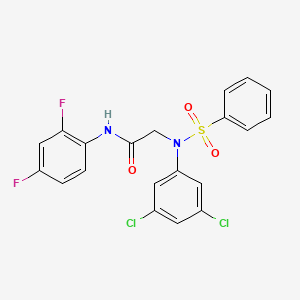
N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide
Übersicht
Beschreibung
N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide, also known as MNNG, is a chemical compound that has been widely used in scientific research. It is a potent mutagen that has been used to induce mutations in various organisms, including bacteria, yeast, and mammalian cells. MNNG has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide involves the formation of DNA adducts, which are covalent bonds between this compound and DNA molecules. These adducts can cause mutations in the DNA sequence, leading to changes in gene expression and cellular function. This compound primarily targets the guanine base in DNA, leading to the formation of O^6-methylguanine adducts.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It can induce DNA damage, cell cycle arrest, and apoptosis in cells. This compound has also been shown to affect gene expression and protein synthesis. The effects of this compound on cellular function depend on the dose and duration of exposure.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide has several advantages as a mutagen in lab experiments. It is a potent mutagen that can induce mutations at low doses, making it useful for studying the effects of mutagens on gene expression and cellular function. This compound is also easy to use and can be applied to a wide range of organisms. However, this compound has several limitations as well. It is a toxic compound that can be hazardous to handle, requiring proper safety precautions. This compound can also induce mutations at random locations in the DNA sequence, making it difficult to study specific genes or regions of the genome.
Zukünftige Richtungen
There are several future directions for research on N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide. One direction is to study the effects of this compound on specific genes or regions of the genome. This could be done through the use of CRISPR-Cas9 technology to target specific genes for mutation. Another direction is to develop new drugs and therapies that target the DNA adducts formed by this compound. This could lead to new treatments for cancer and other diseases caused by mutations in DNA. Finally, further research is needed to understand the long-term effects of this compound exposure on human health and the environment.
Wissenschaftliche Forschungsanwendungen
N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide has been widely used in scientific research as a potent mutagen. It has been used to induce mutations in various organisms, including bacteria, yeast, and mammalian cells. This compound has been used to study the genetic basis of cancer, DNA repair mechanisms, and the effects of mutagens on gene expression. This compound has also been used to develop new drugs and therapies for cancer treatment.
Eigenschaften
IUPAC Name |
2-(3-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S/c1-25-15-8-4-6-13(10-15)18(26(2,23)24)11-16(20)17-12-5-3-7-14(9-12)19(21)22/h3-10H,11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSKVVSSQUKLAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(5-methyl-2-furyl)methylene]-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3544379.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B3544386.png)
![4-[benzyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B3544392.png)

![N~2~-(2,4-dimethylphenyl)-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3544413.png)
![N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B3544425.png)
![1-cyclohexyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3544444.png)
![2-[(4-nitrophenyl)thio]-N-8-quinolinylbenzamide](/img/structure/B3544455.png)
![2-methoxy-N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3544461.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B3544465.png)

![3-methyl-4-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3544482.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3544489.png)
![5-(4-ethylbenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3544492.png)